![molecular formula C17H14Cl2N2O2 B2734003 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 305375-96-6](/img/structure/B2734003.png)
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole typically involves a multi-step process. One common synthetic route includes the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor . The reaction conditions involve the use of mixed acids, nitric acid, and controlled temperatures to achieve high yields. Industrial production methods may utilize continuous flow microreactors to improve reaction efficiency and yield .
Analyse Des Réactions Chimiques
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of π-electrons.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It can be used in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, similar compounds like DCMU inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II . The exact molecular targets and pathways involved for this compound would require further research.
Comparaison Avec Des Composés Similaires
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole can be compared with other indole derivatives and compounds containing dichlorophenyl groups. Similar compounds include:
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used in the synthesis of herbicides.
3-(3,4-dichlorophenyl)-1,1-dimethylurea: An algicide and herbicide that inhibits photosynthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Propriétés
IUPAC Name |
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-10-17(13-4-2-3-5-16(13)20-10)14(9-21(22)23)12-7-6-11(18)8-15(12)19/h2-8,14,20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGORFWVFXDRRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
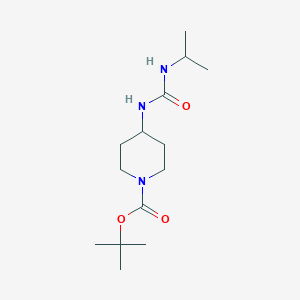
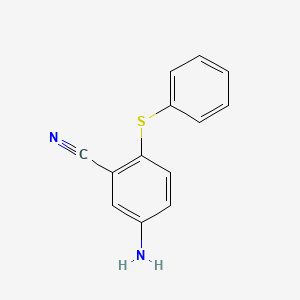
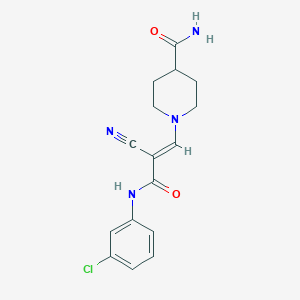
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733928.png)
![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2733929.png)

![8-fluoro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B2733931.png)
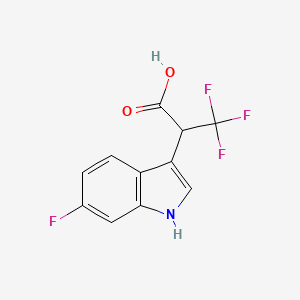
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}propanamide](/img/structure/B2733934.png)
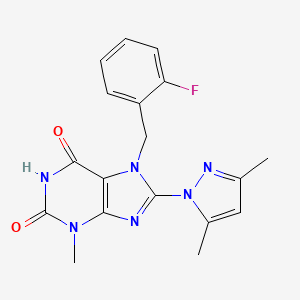

![N'-benzyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2733939.png)
![N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733941.png)
![2,4-dichloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2733943.png)
